Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Description
Properties
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMGZSDYDNBFX-KLUVJTJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151840 | |
| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117611-67-3 | |
| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117611673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
ICARISIDE II can be prepared through enzymatic hydrolysis of its precursor, epimedin C. The process involves the use of β-dextranase in a biphase system constructed with propyl acetate and HAc-NaAc buffer (pH 4.5) (3:2, v/v). The hydrolysis is performed at 60°C for 40 minutes, resulting in a high conversion rate of 91.69% .
Industrial Production Methods
The industrial production of ICARISIDE II involves a similar enzymatic hydrolysis process, which is efficient and promising for large-scale applications. The procedure is simplified compared to conventional methods, making it suitable for industrial use .
Chemical Reactions Analysis
Types of Reactions
ICARISIDE II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activities and therapeutic effects.
Common Reagents and Conditions
Oxidation: ICARISIDE II can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ICARISIDE II, which may exhibit enhanced or modified biological activities.
Scientific Research Applications
Chemical Properties and Structure
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a complex flavonol glycoside characterized by its unique structure, which includes a quercetin backbone linked to a rhamnopyranosyl and galactopyranosyl moiety. Its molecular formula is .
Antioxidant Properties
Quercetin glycosides are well-known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity, which can help mitigate oxidative stress in biological systems .
Antimicrobial Effects
Studies have demonstrated the antimicrobial activity of this compound against various pathogens. For instance, it showed effective inhibition against Candida albicans and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) of 64 μg/mL and 82 μg/mL, respectively . This suggests potential applications in developing natural antimicrobial agents.
Anti-inflammatory Effects
Quercetin glycosides are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation .
Cardiovascular Health
The antioxidant and anti-inflammatory properties of quercetin glycosides contribute to cardiovascular health. Studies suggest that they can improve endothelial function and reduce blood pressure, making them candidates for dietary supplements aimed at heart health .
Cancer Research
Emerging research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . This positions it as a potential adjunct therapy in cancer treatment protocols.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of quercetin derivatives highlighted the efficacy of this compound against specific fungal strains. The results indicated a significant reduction in fungal growth, supporting its use as a natural antifungal agent .
Case Study 2: Cardiovascular Benefits
In a clinical trial assessing the impact of quercetin supplementation on cardiovascular health, participants who received quercetin showed improved endothelial function and reduced markers of inflammation compared to the control group. This underscores the potential role of quercetin glycosides in heart disease prevention .
Data Table: Summary of Biological Activities
Mechanism of Action
ICARISIDE II exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by targeting signaling pathways such as STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, and β-Catenin . Additionally, it modulates the Akt-FOXO3a pathway, leading to cell cycle arrest and inhibition of cancer cell proliferation . ICARISIDE II also activates the AMPK/PGC-1α pathway, providing cardioprotective effects in myocardial infarction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quercetin Glycosides
Key Observations:
Aglycone Modifications: Isorhamnetin derivatives (e.g., C28H32O16) differ by a methyl group on the B-ring, enhancing lipophilicity and altering receptor binding . The presence of acyl groups (e.g., coumaroyl in C36H36O18) increases molecular weight and antioxidant capacity due to additional phenolic moieties .
Sugar Composition: Galactose vs. Glucose: The target compound’s galactose unit (vs. glucose in C27H30O16 ) may improve water solubility and intestinal absorption .
Glycosidic Linkages :
- The (1→2) linkage in the target compound contrasts with (1→6) linkages in others, affecting enzymatic hydrolysis rates and metabolic pathways .
Bioactivity and Pharmacological Profiles
- Antioxidant Activity: The target compound’s galactose moiety may enhance radical scavenging compared to rutin (quercetin-3-O-rutinoside, C27H30O16) due to improved solubility .
- Anti-inflammatory Effects: Unlike kaempferol derivatives (e.g., kaempferol 3-O-rutinoside ), quercetin-based glycosides show stronger inhibition of NF-κB signaling .
- Bioavailability: Glycosylation with rhamnose and galactose (vs. glucosyl-rhamnosyl in rutin) may slow deglycosylation in the gut, prolonging systemic circulation .
Biological Activity
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside, also referred to as quercetin-Rha-Gal, is a flavonoid glycoside derived from quercetin. This compound exhibits various biological activities that contribute to its therapeutic potential across multiple health domains, including anti-inflammatory, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- IUPAC Name : 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- CAS Registry Number : 117611-67-3
- Molecular Weight : 610.5 g/mol
1. Antioxidant Activity
Quercetin glycosides are known for their potent antioxidant properties. Studies indicate that this compound effectively reduces reactive oxygen species (ROS) levels and enhances the activity of endogenous antioxidant enzymes. This activity is crucial in mitigating oxidative stress-related conditions.
| Study | Findings |
|---|---|
| Demonstrated that quercetin inhibits ROS production in macrophages and reduces oxidative stress markers. | |
| Reported significant free radical scavenging activity in various assays. |
2. Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-kB). These actions contribute to its potential in treating inflammatory diseases.
| Mechanism | Effect |
|---|---|
| Inhibition of NF-kB | Reduces expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. |
| Modulation of macrophage activity | Decreases ROS production and inflammatory responses. |
3. Neuroprotective Properties
Research indicates that this compound may have beneficial effects on cognitive functions and neurodegenerative diseases such as Alzheimer’s disease (AD). It has been observed to inhibit the aggregation of β-amyloid plaques and tau protein phosphorylation.
Case Study 1: Alzheimer’s Disease
In a study examining the effects of flavonoids on cognitive decline in AD patients, quercetin was found to significantly improve memory and learning abilities by reducing β-amyloid aggregation and enhancing cholinergic function . The administration of quercetin glycosides showed promise as a complementary therapy for AD.
Case Study 2: Inflammatory Disorders
A clinical trial explored the use of flavonoid-rich diets in patients with chronic inflammatory conditions. Results indicated that those supplemented with quercetin exhibited decreased levels of inflammatory markers and improved overall health outcomes.
Q & A
Basic Research Questions
Q. How is Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside isolated from plant sources?
- Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. For example, reverse-phase HPLC with UV detection (280 nm) is used to separate the compound from crude extracts of Callicarpa bodinieri, achieving ≥98% purity . Preparative TLC or column chromatography with silica gel can further refine isolation, guided by NMR and MS for structural confirmation .
Q. What analytical techniques are used to confirm the glycosidic linkages in this compound?
- Methodology :
- NMR Spectroscopy : 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR are critical. The anomeric proton signals (δ 4.5–6.0 ppm) and coupling constants () distinguish α- vs. β-glycosidic bonds (e.g., α-rhamnose: ≈ 1–2 Hz; β-galactose: ≈ 7–8 Hz) .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF confirms the molecular formula (e.g., CHO for related derivatives) and fragmentation patterns to validate sugar moieties .
Q. How do the compound’s physicochemical properties (e.g., solubility) influence experimental design?
- Methodology :
- LogP (4.37) : Indicates moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO) for in vitro assays. Aqueous solubility is limited, requiring solubilization agents (e.g., cyclodextrins) for bioavailability studies .
- Hydrogen Bonding (HBD: 10; HBA: 18) : High polarity necessitates careful solvent selection to prevent aggregation in cell-based assays .
Advanced Research Questions
Q. How can researchers optimize glycosylation reactions to synthesize derivatives of this compound?
- Methodology :
- Substrate Engineering : Use 6-O-pivaloylated glucopyranoside donors to enhance β-selectivity (up to 97% β-glycosidic bonds) via neighboring-group participation .
- Protecting Groups : Temporary protection of hydroxyl groups (e.g., TIPS, benzyl) minimizes side reactions during coupling steps .
- Kinetic Monitoring : Real-time TLC or LC-MS tracks reaction progress, enabling rapid optimization of temperature and catalyst (e.g., BF·EtO) conditions .
Q. How should contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be analyzed?
- Methodology :
- Dose-Response Studies : Assess concentration-dependent effects. For example, quercetin aglycone promotes aggrephagy at 100 µM but not at lower doses .
- Redox Environment : Evaluate intracellular glutathione levels or ROS markers (e.g., DCFH-DA) to determine pro-oxidant thresholds .
- Metabolite Profiling : LC-MS/MS identifies phase-II metabolites (e.g., sulfated or glucuronidated forms) that may alter activity .
Q. What strategies ensure high purity (>98%) for in vivo or structural studies?
- Methodology :
- Multi-Step Chromatography : Combine size-exclusion (Sephadex LH-20) with reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Crystallization : Use solvent mixtures (e.g., methanol/water) to isolate crystalline fractions, verified via X-ray diffraction .
- Purity Validation : Triple detection (UV, ELSD, CAD) in HPLC ensures absence of co-eluting impurities .
Data Contradiction Analysis
Q. How can discrepancies in reported LogP values be resolved?
- Approach :
- Experimental vs. Predicted Data : Compare experimental LogP (e.g., shake-flask method) with computational predictions (e.g., ACD/Labs Percepta). Discrepancies may arise from ionization or solvent interactions .
- Standardization : Use reference compounds (e.g., quercetin-3-O-glucoside) to calibrate measurements across labs .
Q. Why do bioactivity results vary between in vitro and in vivo studies?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
